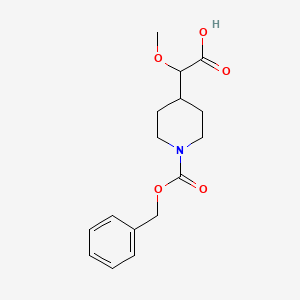

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid

CAS No.:

Cat. No.: VC15845181

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO5 |

|---|---|

| Molecular Weight | 307.34 g/mol |

| IUPAC Name | 2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid |

| Standard InChI | InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-7-9-17(10-8-13)16(20)22-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,18,19) |

| Standard InChI Key | GCCBWLZKTKAVFT-UHFFFAOYSA-N |

| Canonical SMILES | COC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-methoxyacetic acid is a synthetic organic compound belonging to the class of piperidine derivatives. These compounds are widely studied for their pharmaceutical relevance, particularly in drug design and medicinal chemistry. This article provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound typically involves:

-

Formation of the Piperidine Ring: Starting from precursors such as 4-hydroxy-piperidine, the ring is functionalized at specific positions.

-

Introduction of Benzyloxycarbonyl Group: This step uses benzyl chloroformate (Cbz-Cl) as a reagent to protect the nitrogen atom in the piperidine ring.

-

Attachment of Methoxyacetic Acid: The final step involves esterification or acylation reactions to introduce the methoxyacetic acid moiety.

The reaction conditions often include organic solvents like dichloromethane (DCM) and bases such as triethylamine to facilitate nucleophilic substitution.

Applications

-

Pharmaceutical Research:

-

Piperidine derivatives have shown promise in drug discovery, particularly for central nervous system (CNS) disorders.

-

The benzyloxycarbonyl group allows this compound to serve as an intermediate in peptide-based drug synthesis.

-

-

Chemical Biology:

-

This compound can be used as a building block for creating more complex molecules with potential bioactivity.

-

-

Protecting Group Chemistry:

-

The benzyloxycarbonyl group is widely employed in synthetic organic chemistry for protecting amine functionalities during multi-step syntheses.

-

Safety and Handling

| Parameter | Details |

|---|---|

| Hazards | May cause irritation to skin and eyes; handle with gloves and protective eyewear. |

| Storage Conditions | Store in a cool, dry place away from moisture and direct sunlight. |

| Reactivity | Stable under standard laboratory conditions but may hydrolyze under acidic or basic environments due to ester functionality. |

Research Outlook

Future research directions for this compound include:

-

Exploring its potential as a prodrug due to its structural features.

-

Investigating its pharmacokinetics and pharmacodynamics for CNS-related therapies.

-

Developing derivatives with enhanced bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume